molecular formula C12H24N2O B14893624 n-(3-(Pyrrolidin-1-yl)propyl)pivalamide

n-(3-(Pyrrolidin-1-yl)propyl)pivalamide

Cat. No.: B14893624
M. Wt: 212.33 g/mol
InChI Key: UEVPEYUXONIXSV-UHFFFAOYSA-N
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Description

n-(3-(Pyrrolidin-1-yl)propyl)pivalamide: is a chemical compound with the molecular formula C12H24N2O It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, connected to a pivalamide group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Pyrrolidin-1-yl)propyl)pivalamide typically involves the reaction of pyrrolidine with a propyl halide to form the intermediate n-(3-(Pyrrolidin-1-yl)propyl)amine. This intermediate is then reacted with pivaloyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyrrolidin-2-one derivatives.

    Reduction: n-(3-(Pyrrolidin-1-yl)propyl)pivalyl alcohol.

    Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of n-(3-(Pyrrolidin-1-yl)propyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .

Comparison with Similar Compounds

Uniqueness: n-(3-(Pyrrolidin-1-yl)propyl)pivalamide is unique due to the presence of the bulky pivalamide group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for designing new molecules with specific biological activities .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2,2-dimethyl-N-(3-pyrrolidin-1-ylpropyl)propanamide

InChI

InChI=1S/C12H24N2O/c1-12(2,3)11(15)13-7-6-10-14-8-4-5-9-14/h4-10H2,1-3H3,(H,13,15)

InChI Key

UEVPEYUXONIXSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCN1CCCC1

Origin of Product

United States

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